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Compound of Interest

Compound Name:
(R)-3-amino-3-phenylpropanoic

acid hydrochloride

Cat. No.: B152319 Get Quote

An in-depth technical guide on the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic
acid hydrochloride, designed for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the analytical techniques used to

characterize this compound, including detailed experimental protocols and tabulated spectral

data.

Introduction
(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-Phenylalanine, is a chiral non-

proteinogenic amino acid. Its hydrochloride salt is a common form used in research and

development due to its stability and solubility. Accurate structural elucidation and purity

assessment are critical for its application in pharmaceutical synthesis and biological studies.

This guide details the standard spectroscopic methods for its characterization: Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Spectroscopic Data
The following sections summarize the expected spectroscopic data for (R)-3-amino-3-
phenylpropanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the molecular structure. Spectra are

typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O), in which the

hydrochloride salt is soluble.

Table 1: ¹H NMR Spectroscopic Data for (R)-3-amino-3-phenylpropanoic acid hydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.40 - 7.55 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.60 Triplet 1H
Methine proton (CH-

N)

~3.00 Doublet of doublets 2H
Methylene protons

(CH₂)

Note: Data is based on typical values for this structural motif. The spectrum for (R)-3-Amino-3-

phenylpropionic Acid in D₂O containing DCl provides a reference for these assignments.[1]

Table 2: ¹³C NMR Spectroscopic Data for (R)-3-amino-3-phenylpropanoic acid
hydrochloride

Chemical Shift (δ) ppm Assignment

~175 Carbonyl carbon (C=O)

~135 Quaternary aromatic carbon (C-CH)

~129.5 Aromatic carbons (CH)

~129.0 Aromatic carbons (CH)

~127.0 Aromatic carbons (CH)

~55 Methine carbon (CH-N)

~40 Methylene carbon (CH₂)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of the solid-state sample is typically acquired.

Table 3: IR Absorption Bands for 3-amino-3-phenylpropanoic acid

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 (broad) Strong, Broad
O-H stretch (Carboxylic acid),

N-H stretch (Ammonium salt)

~3030 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1490, ~1450 Medium-Weak Aromatic C=C bending

~1580 Medium N-H bending (Amine salt)

~1400 Medium O-H bending

~750, ~700 Strong
C-H out-of-plane bending

(Monosubstituted benzene)

Note: Data is representative for 3-amino-3-phenylpropionic acid and its hydrochloride salt.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

Table 4: Mass Spectrometry Data for (R)-3-amino-3-phenylpropanoic acid
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m/z (Mass-to-Charge Ratio) Ion

166.08 [M+H]⁺

149.08 [M-NH₃+H]⁺

120.08 [C₈H₈O]⁺

105.07 [C₇H₇O]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Note: The molecular weight of the free base (C₉H₁₁NO₂) is 165.19 g/mol .[3] The [M+H]⁺ ion is

expected at m/z 166. Fragmentation data is based on typical pathways for similar structures.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of

molecules in solution.[4]

Sample Preparation:

Weigh approximately 10-20 mg of (R)-3-amino-3-phenylpropanoic acid hydrochloride.

[5]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O) in a clean, small vial.

If the sample does not dissolve completely, gentle vortexing may be applied.

Filter the solution through a pipette containing a small plug of glass wool to remove any

particulate matter.

Transfer the filtered solution into a standard 5 mm NMR tube.[6]

Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer,

16-32 scans, and a relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum. This requires a higher sample concentration (50-100 mg) or

a longer acquisition time (e.g., 1024 scans or more) due to the lower natural abundance of

¹³C.[5]

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

FT-IR Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.[7]

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent

like methylene chloride or acetone.[8]

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or

NaCl).[8]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.[8]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty instrument to subtract atmospheric

interference.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final transmittance or absorbance spectrum.

Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio

of ions.[9]

Sample Preparation (for ESI-MS):

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol or acetonitrile/water mixture).[10]

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[10]

If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to

promote protonation and the formation of [M+H]⁺ ions.

Filter the final solution to remove any particulates before injection.[10]

Data Acquisition:

Infuse the sample solution into the electrospray ionization (ESI) source of the mass

spectrometer at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500

amu).
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If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting

the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information and confirm the

identity of the molecule.

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis

and structural confirmation of (R)-3-amino-3-phenylpropanoic acid hydrochloride.

(R)-3-amino-3-phenylpropanoic
acid hydrochloride

Dissolve in D₂O Prepare Thin Film / KBr Pellet Dilute in MeOH/H₂O
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Caption: Workflow for the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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